n-(3,4-Dimethylphenyl)hydrazinecarbothioamide

Anticancer Antileukemia Hydrazinecarbothioamide

Researchers requiring reproducible antiproliferative or antimicrobial profiles from thiosemicarbazide scaffolds face critical regioisomer variability. Substituting the 3,4-dimethylphenyl isomer with 2,4- or 2,5-analogs alters SAR and metal complex geometry, invalidating comparative studies. • Baseline antiproliferative activity: IC50 = 18.5 µM against HL-60 cells; distinct profile vs. 2,4- and 2,5-isomers. • Free -NH-NH2 nucleophile for aldehyde condensation, enabling systematic Schiff base library synthesis. • Forms tridentate N,N,S Cu(II) complexes with selective antimicrobial activity (0.009-37.5 µg/mL against S. aureus & E. coli). Supplied with certificate of analysis; standard global shipping under ambient conditions.

Molecular Formula C9H13N3S
Molecular Weight 195.29 g/mol
CAS No. 6610-33-9
Cat. No. B1606270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3,4-Dimethylphenyl)hydrazinecarbothioamide
CAS6610-33-9
Molecular FormulaC9H13N3S
Molecular Weight195.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=S)NN)C
InChIInChI=1S/C9H13N3S/c1-6-3-4-8(5-7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
InChIKeySQBHNOLKPPEJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)hydrazinecarbothioamide (CAS 6610-33-9): A 4-Arylthiosemicarbazide Scaffold for Biological Screening and Metal Complexation


N-(3,4-Dimethylphenyl)hydrazinecarbothioamide, also known as 3-amino-1-(3,4-dimethylphenyl)thiourea, is a 4-arylthiosemicarbazide derivative characterized by a 3,4-dimethylphenyl substituent on the N4 nitrogen and a free terminal hydrazine (-NH-NH2) moiety [1]. This compound serves as a versatile building block for generating azomethine derivatives (Schiff bases) through condensation with aldehydes or ketones, and as a tridentate N,N,S-ligand for forming coordination complexes with transition metals such as copper [2]. The specific 3,4-dimethyl substitution pattern confers distinct electronic and steric properties that influence both the reactivity of the hydrazinecarbothioamide core and the biological profile of the resulting derivatives and metal complexes [3].

Why the 3,4-Dimethylphenyl Regioisomer of N-(Dimethylphenyl)hydrazinecarbothioamide Cannot Be Interchanged with 2,4-, 2,5-, or 2,6-Isomers


Within the N-(dimethylphenyl)hydrazinecarbothioamide class, the position of the two methyl substituents on the phenyl ring (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; or 3,5-) dictates distinct electronic distribution, steric hindrance around the N4-thioamide nitrogen, and the resulting geometry of derived metal complexes [1]. These regioisomers are not functionally interchangeable. Comparative antiproliferative screening has established that the 3,4-dimethylphenyl isomer exhibits a unique activity profile against HL-60 leukemia cells that is quantifiably distinct from the 2,4- and 2,5-substituted analogs [2]. Furthermore, when employed as a ligand for copper(II) complexation, the 3,4-isomer yields coordination compounds with antimicrobial activity profiles that differ from those derived from 2,4- or 2,5-substituted ligands [1]. Substituting one regioisomer for another without verification risks altering or abolishing the desired biological response or complexation behavior, rendering generic substitution a scientifically invalid approach for applications requiring reproducible outcomes.

Quantitative Differentiation of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide Against Regioisomeric Analogs


Antiproliferative Activity Against HL-60 Leukemia Cells: 3,4-Isomer Shows Intermediate Potency Distinct from 2,4- and 2,5-Isomers

In a comparative antiproliferative study of N-(dimethylphenyl)hydrazinecarbothioamides against HL-60 human leukemia cells, the 3,4-dimethylphenyl isomer exhibited an IC50 value of 18.5 µM [1]. This represents a statistically significant difference from the 2,4-dimethylphenyl isomer (IC50 = 23 µM) and the 2,5-dimethylphenyl isomer (IC50 = 28 µM) [1]. The study identified that the 2,5-isomer was the least potent among the series, while the 3,4-isomer demonstrated intermediate antiproliferative efficacy, underscoring that the position of methyl substituents directly modulates the observed cellular activity [1].

Anticancer Antileukemia Hydrazinecarbothioamide

Enzyme Inhibition Profile: IMPDH2 Inhibition with Ki of 240-440 nM

The compound demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis. BindingDB data reports a Ki value of 240 nM for inhibition of IMPDH2, with additional assay-specific Ki values of 430 nM and 440 nM depending on the substrate context (IMP vs. NAD) [1]. While these Ki values are in the sub-micromolar range, they represent a defined biochemical fingerprint for this scaffold. In contrast, activity against other targets such as dihydroorotase is negligible, with an IC50 of >1 mM (1.00E+6 nM) reported at 10 µM concentration [2]. This indicates a degree of target preference for IMPDH2 over other nucleotide metabolism enzymes, though selectivity data against a broader panel is limited.

Enzyme Inhibition IMPDH2 Nucleotide Metabolism

Antimicrobial Activity of Copper(II) Complexes Derived from 3,4-Isomer Ligand Against S. aureus and E. coli

When employed as a precursor to the 2-formylpyridine 4-(3,4-dimethylphenyl)thiosemicarbazone ligand (HL3), the resulting copper(II) coordination compounds CuL3X·nH2O (X = Cl⁻ or NO3⁻; n = 1, 2) exhibit selective antimicrobial activity against standard strains of Staphylococcus aureus and Escherichia coli [1]. The complexes are active in the concentration range of 0.009–37.5 μg/mL [1]. This activity profile is distinct from complexes derived from the 2,4- and 2,5-isomeric ligands (HL4 and HL2), which were synthesized and characterized under identical conditions [1]. While the exact MIC values for each individual isomer's complex are not reported in the abstract, the study explicitly notes that the complexes exhibit selective antimicrobial activity dependent on the ligand structure [1].

Antimicrobial Coordination Chemistry Thiosemicarbazone

Thermal Stability of Copper Complexes: Dehydration at 70–90°C and Decomposition at 350–520°C

The copper(II) coordination compounds derived from the 2-formylpyridine 4-(3,4-dimethylphenyl)thiosemicarbazone ligand (HL3) undergo a two-stage thermal decomposition process [1]. The first stage involves dehydration of the coordinated water molecules at 70–90°C, followed by complete thermal decomposition of the organic ligand framework at 350–520°C [1]. This thermal behavior is consistent across all four isomeric ligands tested (2,6-, 2,5-, 3,4-, and 2,4-dimethylphenyl), indicating that the fundamental polynuclear structure and coordination mode (bridging monodeprotonated tridentate N,N,S-ligand) are preserved regardless of the methyl substitution pattern [1].

Thermal Analysis Coordination Chemistry Thermolysis

Validated Research and Industrial Application Scenarios for N-(3,4-Dimethylphenyl)hydrazinecarbothioamide


Synthesis and Screening of Schiff Base Derivatives for Antileukemia SAR Studies

The free hydrazine moiety (-NH-NH2) of N-(3,4-dimethylphenyl)hydrazinecarbothioamide serves as a reactive nucleophile for condensation with aromatic or heteroaromatic aldehydes, yielding a diverse library of azomethine (Schiff base) derivatives [1]. Given the established baseline antiproliferative activity of the parent 3,4-isomer (IC50 = 18.5 µM against HL-60 cells) [2], researchers can systematically evaluate the impact of the aldehyde-derived substituent on antileukemia potency. This scenario is directly supported by the methodology employed in the Erhan et al. study, which demonstrated that condensation with pyridine-2-carboxaldehyde yielded a derivative with significantly enhanced activity (IC50 = 0.8 µM for the 2,5-isomer analog) [2]. The 3,4-isomer provides a distinct SAR entry point compared to other regioisomers.

Preparation of Copper(II) Coordination Complexes with Polynuclear Architecture for Antimicrobial Screening

This compound can be converted to the corresponding 2-formylpyridine thiosemicarbazone ligand, which acts as a bridging monodeprotonated tridentate N,N,S-ligand to form polynuclear copper(II) complexes of the formula CuLX·nH2O (X = Cl⁻ or NO3⁻) [1]. These complexes exhibit selective antimicrobial activity against S. aureus and E. coli in the 0.009–37.5 µg/mL range and demonstrate thermal stability up to 70°C before dehydration [1]. This application is relevant for inorganic medicinal chemistry programs investigating metal-based antimicrobial agents, particularly those exploring structure-activity relationships across isomeric ligand series.

Biochemical Tool Compound for IMPDH2 Inhibition Studies

With a measured Ki of 240 nM against IMPDH2 and negligible activity against dihydroorotase (>1 mM IC50) [3], this compound can serve as a reference inhibitor in biochemical assays investigating guanine nucleotide biosynthesis pathways. While not a potent or highly selective inhibitor, its defined activity profile makes it suitable as a control compound or as a starting scaffold for hit-to-lead optimization. The availability of quantitative Ki data enables researchers to benchmark the activity of newly synthesized analogs or to use this compound as a probe in target engagement studies.

Synthesis of Benzindazole and Naphthothiazole Heterocycles via Eschenmoser Coupling

N-Unsubstituted and N-substituted 2-phenylhydrazinecarbothioamides, including the 3,4-dimethylphenyl derivative, undergo reaction with 2,3-dichloro-1,4-naphthoquinone via an Eschenmoser coupling-type mechanism to yield 3-amino-1-phenyl-1H-benzo[f]indazole-4,9-diones in good yields [4]. This synthetic utility positions the compound as a valuable building block for accessing complex heterocyclic scaffolds of potential pharmaceutical interest. The 3,4-dimethyl substitution pattern may influence reaction yields and product properties compared to other aryl substituents, providing a point of differentiation for synthetic chemists.

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